N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-ethylphenylamine with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can further optimize the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced forms with altered electronic properties .
Scientific Research Applications
N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. It exerts its effects by binding to specific receptors or enzymes, thereby altering their activity and downstream signaling events .
Comparison with Similar Compounds
N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:
- N-(4-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- N-(4-isopropylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- This compound
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities.
Properties
Molecular Formula |
C20H19NO3 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H19NO3/c1-4-14-5-7-15(8-6-14)21-20(23)18-11-17(22)16-10-12(2)9-13(3)19(16)24-18/h5-11H,4H2,1-3H3,(H,21,23) |
InChI Key |
FAWHNRBCXZTCEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.